molecular formula C14H15FO3 B13951422 3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

Cat. No.: B13951422
M. Wt: 250.26 g/mol
InChI Key: ULRVHRKRENNWBG-UHFFFAOYSA-N
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Description

(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is a synthetic organic compound characterized by the presence of a carboxymethyl group, a fluorophenyl group, and a pent-4-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.

    Aldol Condensation: The fluorophenyl intermediate undergoes aldol condensation with a suitable aldehyde to form the desired enone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    4-Fluorophenylacetic Acid: Contains a fluorophenyl group and a carboxylic acid moiety.

Uniqueness

(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is unique due to the combination of its carboxymethyl, fluorophenyl, and enone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

InChI

InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

ULRVHRKRENNWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O

Origin of Product

United States

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